molecular formula C25H24N6O2 B11272052 3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide

Cat. No.: B11272052
M. Wt: 440.5 g/mol
InChI Key: GACWNMHJUQXPPX-UHFFFAOYSA-N
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Description

3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide is a complex organic compound featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the N-(2-phenylethyl)propanamide moiety: This is typically done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like KMnO4 or H2O2.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like SnCl2 or H2/Pd.

    Substitution: Halogenation or nitration can occur at the aromatic rings under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: H2/Pd in ethanol.

    Substitution: Br2 in CCl4 for bromination.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-phenylethyl)propanamide is unique due to its dual functionality, allowing it to interact with both CDK2 and adenosine receptors, making it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C25H24N6O2/c1-33-20-9-7-19(8-10-20)21-17-22-25-28-27-23(30(25)15-16-31(22)29-21)11-12-24(32)26-14-13-18-5-3-2-4-6-18/h2-10,15-17H,11-14H2,1H3,(H,26,32)

InChI Key

GACWNMHJUQXPPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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